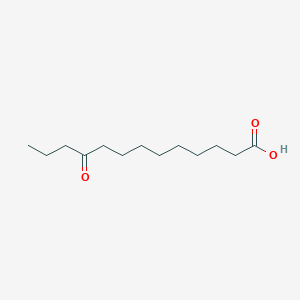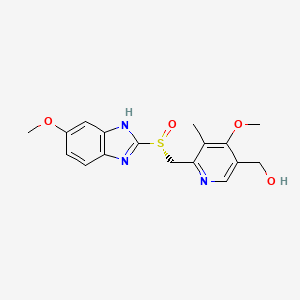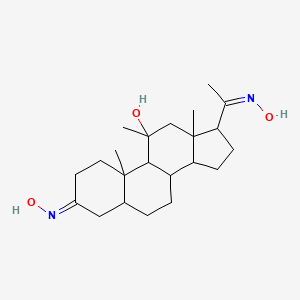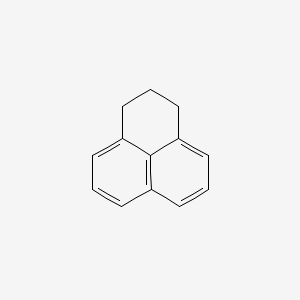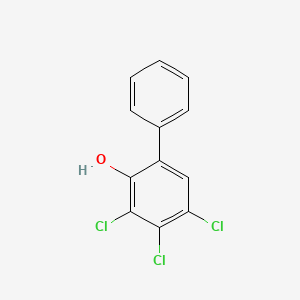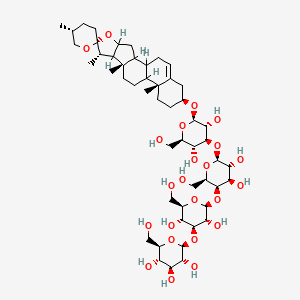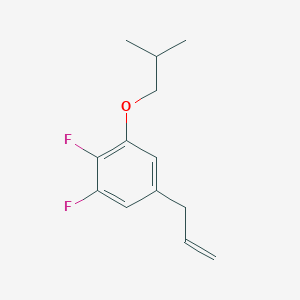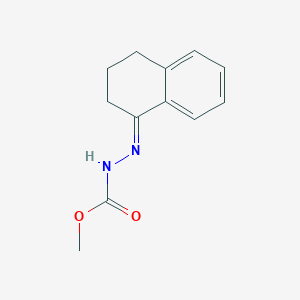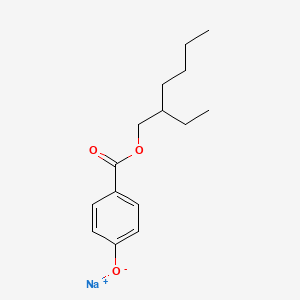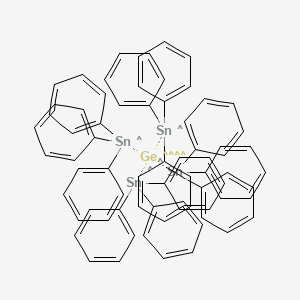
2,5-Furandione, dihydro-3-(tetraisobutenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-フランジオン, ジヒドロ-3-(テトライソブチニル)- は、分子式がC16H26O3である有機化合物です。これは、2,5-フランジオンの誘導体であり、3位の水素原子がテトライソブチニル基に置き換わっています。
準備方法
合成経路と反応条件
2,5-フランジオン, ジヒドロ-3-(テトライソブチニル)-の合成は、通常、2,5-フランジオンとテトライソブチニルアルコールを酸性条件下で反応させることで行われます。反応は、中間体エステルの形成を経て進行し、その後、加水分解されて目的の生成物を生成します。反応条件には、硫酸などの強酸触媒の使用と、50〜70°Cの温度範囲が含まれることがよくあります。
工業的生産方法
工業規模では、2,5-フランジオン, ジヒドロ-3-(テトライソブチニル)-の生産は、連続フロープロセスによって達成できます。この方法では、反応物の連続添加と生成物の連続除去が行われ、効率的な生産が可能になります。高度な触媒システムと最適化された反応条件を使用することで、化合物の収率と純度をさらに向上させることができます。
化学反応の分析
反応の種類
2,5-フランジオン, ジヒドロ-3-(テトライソブチニル)-は、以下を含むさまざまな化学反応を起こします。
酸化: 化合物は、対応するカルボン酸を形成するように酸化することができます。
還元: 還元反応により、化合物は対応するアルコールに変換することができます。
置換: テトライソブチニル基は、適切な条件下で他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: 置換反応には、アミンやチオールなどの求核剤の使用が必要になることが多く、パラジウム炭素(Pd/C)などの触媒によって促進される場合があります。
主要な生成物
これらの反応から生成される主な生成物には、カルボン酸、アルコール、および2,5-フランジオン, ジヒドロ-3-(テトライソブチニル)-の置換誘導体が含まれます。
科学研究への応用
2,5-フランジオン, ジヒドロ-3-(テトライソブチニル)-は、科学研究で幅広い用途があります。
化学: これは、複雑な有機分子やポリマーの合成のためのビルディングブロックとして使用されます。
生物学: 化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 薬物開発およびデリバリーシステムにおけるその使用を探求するための研究が進行中です。
産業: これは、特殊化学品、コーティング、接着剤の製造に使用されます。
科学的研究の応用
2,5-Furandione, dihydro-3-(tetraisobutenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
2,5-フランジオン, ジヒドロ-3-(テトライソブチニル)-の作用機序には、特定の分子標的および経路との相互作用が含まれます。化合物は求電子剤として作用し、生体分子の求核部位と反応します。この相互作用は、タンパク質、核酸、および他の細胞成分の修飾につながる可能性があり、さまざまな生物学的効果をもたらします。
類似化合物の比較
類似化合物
2,5-フランジオン, ジヒドロ-3-(テトラプロペニル)-: 構造は似ていますが、テトライソブチニル基の代わりにテトラプロペニル基を持っています。
2,5-フランジオン, ジヒドロ-3,4-ジフェニル-: 3位と4位にジフェニル基が含まれています。
3,3,4,4-テトラメチルオキソラン-2,5-ジオン: テトラメチル基を含む関連化合物です。
独自性
2,5-フランジオン, ジヒドロ-3-(テトライソブチニル)-は、テトライソブチニル基により、独特の化学的性質と反応性を示すため、ユニークです。これにより、他の類似化合物では効果が得られない特定の用途に価値があります。
類似化合物との比較
Similar Compounds
2,5-Furandione, dihydro-3-(tetrapropenyl)-: Similar in structure but with a tetrapropenyl group instead of tetraisobutenyl.
2,5-Furandione, dihydro-3,4-diphenyl-: Contains diphenyl groups at the 3 and 4 positions.
3,3,4,4-Tetramethyloxolane-2,5-dione: A related compound with tetramethyl groups.
Uniqueness
2,5-Furandione, dihydro-3-(tetraisobutenyl)- is unique due to its tetraisobutenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
71536-18-0 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
(3R)-3-(2-methylprop-2-enyl)oxolane-2,5-dione |
InChI |
InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3/t6-/m1/s1 |
InChIキー |
ANPMHDUGFOMMJJ-ZCFIWIBFSA-N |
異性体SMILES |
CC(=C)C[C@@H]1CC(=O)OC1=O |
正規SMILES |
CC(=C)CC1CC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




